molecular formula C5H13ClOSi B099669 2-Chloroethoxytrimethylsilane CAS No. 18157-17-0

2-Chloroethoxytrimethylsilane

Cat. No.: B099669
CAS No.: 18157-17-0
M. Wt: 152.69 g/mol
InChI Key: SJIIMFTWFNLSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethoxytrimethylsilane is an organosilicon compound with the molecular formula C5H13ClOSi. It is a colorless liquid with a boiling point of approximately 134°C and a density of 0.944 g/mL at 25°C . This compound is primarily used in organic synthesis and serves as a versatile reagent in various chemical reactions.

Scientific Research Applications

2-Chloroethoxytrimethylsilane has a wide range of applications in scientific research, including:

Safety and Hazards

2-Chloroethoxytrimethylsilane is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-Chloroethoxytrimethylsilane can be influenced by various environmental factors . These may include the pH, temperature, and presence of other chemicals in the reaction environment. As a silane compound, it may be particularly sensitive to the presence of water or other nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethoxytrimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with 2-chloroethanol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation techniques to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethoxytrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Chloroethoxytrimethylsilane is unique due to its specific reactivity with nucleophiles and its ability to form stable silicon-based compounds. Its versatility in various chemical reactions makes it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

2-chloroethoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIMFTWFNLSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294467
Record name 2-Chloroethoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18157-17-0
Record name 18157-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethoxytrimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethoxytrimethylsilane
Reactant of Route 2
Reactant of Route 2
2-Chloroethoxytrimethylsilane
Reactant of Route 3
Reactant of Route 3
2-Chloroethoxytrimethylsilane
Reactant of Route 4
Reactant of Route 4
2-Chloroethoxytrimethylsilane
Reactant of Route 5
Reactant of Route 5
2-Chloroethoxytrimethylsilane
Reactant of Route 6
Reactant of Route 6
2-Chloroethoxytrimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.